molecular formula C11H10Cl3NOS B14647023 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one CAS No. 54414-94-7

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one

Cat. No.: B14647023
CAS No.: 54414-94-7
M. Wt: 310.6 g/mol
InChI Key: ZQPDUJLLDFUWLF-UHFFFAOYSA-N
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Description

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with thiourea. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-methyl-1,2-thiazolidin-3-one
  • 4,5,5-Trichloro-4-methyl-1,2-thiazolidin-3-one
  • 2-Benzyl-4,5-dichloro-4-methyl-1,2-thiazolidin-3-one

Uniqueness

2-Benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a benzyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

54414-94-7

Molecular Formula

C11H10Cl3NOS

Molecular Weight

310.6 g/mol

IUPAC Name

2-benzyl-4,5,5-trichloro-4-methyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C11H10Cl3NOS/c1-10(12)9(16)15(17-11(10,13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

ZQPDUJLLDFUWLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(SC1(Cl)Cl)CC2=CC=CC=C2)Cl

Origin of Product

United States

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